5-Bromo-2-(1H-indazol-6-yl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
5-Bromo-2-(1H-indazol-6-yl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features both indazole and isoindolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1H-indazol-6-yl)-2,3-dihydro-1H-isoindol-1-one typically begins with the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate (80%) under reflux conditions to yield 5-bromo-1H-indazol-3-amine . This intermediate is then subjected to further reactions to form the final compound. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1H-indazol-6-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-2-(1H-indazol-6-yl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1H-indazol-6-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds such as 1H-indazole-3-amine and its derivatives share structural similarities and exhibit similar biological activities.
Isoindolinone Derivatives: These compounds also share a similar core structure and are studied for their pharmacological properties.
Uniqueness
5-Bromo-2-(1H-indazol-6-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to the combination of indazole and isoindolinone moieties, which may confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various research and industrial applications.
Properties
CAS No. |
918331-68-7 |
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Molecular Formula |
C15H10BrN3O |
Molecular Weight |
328.16 g/mol |
IUPAC Name |
5-bromo-2-(1H-indazol-6-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C15H10BrN3O/c16-11-2-4-13-10(5-11)8-19(15(13)20)12-3-1-9-7-17-18-14(9)6-12/h1-7H,8H2,(H,17,18) |
InChI Key |
HBUHQCVZFROFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC4=C(C=C3)C=NN4 |
Origin of Product |
United States |
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